4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Overview
Description
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2. It is a derivative of cyclohexane and contains a chlorophenyl group attached to the cyclohexane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share some similar interactions with its targets . Atovaquone works by selectively inhibiting the mitochondrial electron transport chain, which disrupts the energy production in the cells .
Biochemical Pathways
Given its association with Atovaquone, it may impact the mitochondrial electron transport chain, leading to downstream effects on cellular energy production .
Pharmacokinetics
Its solubility has been reported to be slightly soluble in chloroform, dmso, and methanol . These properties could influence its bioavailability.
Result of Action
As an impurity of Atovaquone, it may share some similar effects, such as disrupting mitochondrial electron transport and thereby affecting cellular energy production .
Action Environment
The stability of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is reported to be stable at room temperature, but it may decompose when heated, producing toxic gases . Therefore, environmental factors such as temperature could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its association with Atovaquone , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the carboxylic acid group . The reaction conditions typically include the use of solvents such as chloroform, DMSO, or methanol, and the reactions are often carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-(4-Bromophenyl)cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)cyclohexanecarboxylic acid: Contains a methyl group instead of chlorine.
4-(4-Fluorophenyl)cyclohexanecarboxylic acid: Contains a fluorine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone?
A: this compound serves as a crucial building block in the newly developed synthesis of atovaquone [, ]. This synthetic route replaces the older, less efficient methods involving silver-promoted chemistry and isomerization procedures []. The acid reacts with 1,4-isochromandione through a series of steps including bromination, Rosenmund reduction, and rearrangement, ultimately yielding atovaquone [, ].
Q2: Are there alternative synthetic routes to synthesize this compound that are being explored?
A: Yes. The research highlights the development of alternative routes to obtain key intermediates like 4-(4-Chlorophenyl)cyclohexanecarboxaldehyde []. This aldehyde can be further oxidized to obtain this compound. Notably, a Rosenmund reduction method for this aldehyde synthesis was successfully demonstrated on a pilot-plant scale, showcasing its potential for larger-scale production [].
Q3: Beyond atovaquone, has this compound been explored for other applications?
A: While the provided research focuses on atovaquone, this compound has been utilized as a scaffold in exploring new antimicrobial agents []. Researchers synthesized a series of (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives, starting from this compound []. This suggests potential avenues for further research into the compound's utility beyond atovaquone synthesis.
Q4: What analytical techniques are important for characterizing and quantifying this compound and related intermediates during the synthesis of atovaquone?
A: While the provided research doesn't delve deeply into specific analytical techniques for this compound, it does highlight the importance of monitoring and controlling route-derived impurities []. This implies the need for robust analytical methods. Common techniques in organic synthesis, such as NMR, IR spectroscopy, and mass spectrometry, are likely employed for characterization. Additionally, techniques like HPLC and GC, potentially coupled with mass spectrometry, could be vital for quantification and impurity profiling during the multi-step synthesis of atovaquone.
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